5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine
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Overview
Description
5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in processes such as inflammation, microbial infection, and cancer .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with key amino acids within the target proteins . This can lead to changes in the conformation and function of these proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . The downstream effects of these interactions can include the modulation of cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
The compound’s molecular weight of 25826 suggests that it may have favorable drug-like properties, as compounds with a molecular weight below 500 are generally more likely to be well-absorbed and distributed within the body .
Result of Action
Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular level, including the inhibition of enzyme activity, the modulation of receptor signaling, and the induction of cell death .
Preparation Methods
The synthesis of 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of 4-(Trifluoromethyl)benzyl bromide with thioamide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiazole-4-carboxylic acid: Studied for its potential as an anti-inflammatory agent.
What sets this compound apart is the presence of the trifluoromethyl group, which enhances its biological activity and stability .
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXYHOZZNWVALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923813-54-1 |
Source
|
Record name | 5-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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